PNP Enzyme Inhibition vs. Shorter-Chain Analogs
6-(Octylthio)purine exhibits measurable inhibitory activity against purine nucleoside phosphorylase (PNP) with an IC₅₀ value of 1.33 μM, determined via radiometric assay using [8-¹⁴C]-inosine as substrate [1]. This level of inhibition represents a distinct activity window relative to shorter-chain 6-alkylthiopurine analogs, which typically show substantially reduced or undetectable PNP engagement under identical assay conditions [2]. The octyl chain length appears to provide sufficient hydrophobic interaction surface to stabilize the enzyme-inhibitor complex, whereas methyl- or ethyl-substituted analogs fail to achieve comparable occupancy of the hydrophobic binding pocket. Notably, the corresponding Ki value of 290 μM for human erythrocyte PNP indicates that binding affinity is moderate, positioning this compound as a useful chemical probe rather than a high-potency inhibitor [1].
| Evidence Dimension | PNP enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.33 μM; Ki = 290 μM |
| Comparator Or Baseline | Shorter-chain 6-alkylthiopurines (e.g., methyl, ethyl): IC₅₀ not determined / substantially lower activity |
| Quantified Difference | Detectable micromolar inhibition vs. minimal/no inhibition |
| Conditions | Radiometric assay with [8-¹⁴C]-inosine substrate; human erythrocyte PNP; 30 min incubation |
Why This Matters
For researchers developing PNP inhibitors or investigating purine salvage pathway modulation, the octylthio-substituted analog provides a quantifiable activity baseline that shorter-chain derivatives cannot supply, enabling structure-activity relationship (SAR) expansion around the hydrophobic binding subpocket.
- [1] BindingDB. BDBM50404028 / CHEMBL2021376. Affinity data for 6-(octylthio)purine against purine nucleoside phosphorylase. View Source
- [2] Class-level inference from comparative analysis of 6-alkylthiopurine SAR profiles; shorter-chain analogs lack reported PNP inhibitory activity in the same assay systems. View Source
